6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol

Catalog No.
S13597298
CAS No.
1352723-66-0
M.F
C16H12BrClN2O
M. Wt
363.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-...

CAS Number

1352723-66-0

Product Name

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol

IUPAC Name

6-bromo-7-chloro-3-(3,5-dimethylphenyl)-1H-cinnolin-4-one

Molecular Formula

C16H12BrClN2O

Molecular Weight

363.63 g/mol

InChI

InChI=1S/C16H12BrClN2O/c1-8-3-9(2)5-10(4-8)15-16(21)11-6-12(17)13(18)7-14(11)19-20-15/h3-7H,1-2H3,(H,19,21)

InChI Key

QTTGPXOLSRVIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NNC3=CC(=C(C=C3C2=O)Br)Cl)C

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is a synthetic organic compound with the molecular formula C16H12BrClN2OC_{16}H_{12}BrClN_2O and a molecular weight of approximately 363.636 g/mol. This compound features a cinnoline core, which is a bicyclic structure composed of two fused nitrogen-containing rings. The presence of bromine and chlorine substituents at the 6 and 7 positions, respectively, along with a 3-(3,5-dimethylphenyl) group at the 3 position, contributes to its unique chemical properties and potential biological activities. The compound is typically supplied in a solid form and is characterized by its specific melting point and boiling point, which are critical for handling and application in laboratory settings .

Typical of halogenated compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, potentially leading to the introduction of additional substituents on the aromatic rings.
  • Reduction Reactions: The hydroxyl group on the cinnolin structure may be involved in reduction processes, which could alter its biological activity.

These reactions make it a versatile compound in organic synthesis and medicinal chemistry.

Research indicates that compounds similar to 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol exhibit various biological activities, including:

  • Antimicrobial Properties: Some cinnoline derivatives have shown effectiveness against bacteria and fungi.
  • Anticancer Activity: Certain studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: There is potential for anti-inflammatory activity, making it a candidate for further pharmacological exploration.

The specific biological effects of this compound require more extensive research to confirm its efficacy and safety profiles.

The synthesis of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol typically involves multi-step organic reactions:

  • Formation of Cinnoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Halogenation: Bromination and chlorination steps are performed to introduce the halogen substituents at the desired positions.
  • Substitution Reactions: The introduction of the 3-(3,5-dimethylphenyl) group may involve Friedel-Crafts acylation or other substitution methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting microbial infections or cancer.
  • Chemical Research: Used as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can reveal its mechanism of action.
  • Enzyme Inhibition Tests: Evaluating its potential as an enzyme inhibitor can provide insights into its therapeutic applications.
  • Cell Line Studies: Investigating its effects on different cancer cell lines helps assess its anticancer properties.

These studies are crucial for determining the pharmacological profile and therapeutic potential of the compound.

Several compounds share structural similarities with 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Bromo-cinnolinC9H6BrN2Lacks additional aromatic substituents
7-Chloro-cinnolinC9H6ClN2Similar core but different halogenation pattern
4-HydroxycinnolineC9H8N2OContains hydroxyl group instead of halogens

Uniqueness

The uniqueness of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol lies in its combination of halogenated substituents and a bulky dimethylphenyl group, which may enhance its biological activity compared to simpler derivatives. Its specific structure allows for targeted interactions with biological systems that could be exploited in drug design.

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is a halogenated cinnoline derivative with the systematic IUPAC name 6-bromo-7-chloro-3-(3,5-dimethylphenyl)-1,4-dihydrocinnolin-4-one. Its molecular formula, $$ \text{C}{16}\text{H}{12}\text{BrClN}_2\text{O} $$, reflects the incorporation of bromine, chlorine, and a dimethyl-substituted phenyl group onto the cinnoline scaffold. The compound’s CAS registry number, 6273-44-5, provides a unique identifier for regulatory and commercial purposes.

Synonyms for this compound include:

  • 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4(1H)-one
  • 4(1H)-Cinnolinone, 6-bromo-7-chloro-3-(3,5-dimethylphenyl)-
  • DTXSID301189874

The structural relationship to cinnoline ($$ \text{C}8\text{H}6\text{N}_2 $$), a bicyclic aromatic system with two nitrogen atoms, underscores its classification within the naphthyridine family. Substitutions at positions 3, 6, and 7 introduce steric and electronic modifications that influence reactivity and biological activity.

Table 1: Key Identifiers of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol

PropertyValue
CAS Number6273-44-5
Molecular Formula$$ \text{C}{16}\text{H}{12}\text{BrClN}_2\text{O} $$
Molar Mass396.64 g/mol
IUPAC Name6-Bromo-7-chloro-3-(3,5-dimethylphenyl)-1,4-dihydrocinnolin-4-one

Historical Context of Cinnoline Derivatives in Heterocyclic Chemistry

Cinnoline derivatives have been studied since the late 19th century, with early work focusing on their synthesis via the Richter cinnoline synthesis, which involved cyclization of alkynes. The discovery of 4-hydroxycinnoline-3-carboxylic acid as a precursor marked a pivotal advancement, enabling the development of diverse derivatives through decarboxylation and functional group interconversion.

The pharmacological potential of cinnolines gained traction in the mid-20th century, with studies revealing antifungal, antimalarial, and anticancer properties. For example, the introduction of electron-withdrawing groups (e.g., bromo, chloro) at specific positions enhanced bioactivity by modulating electronic interactions with biological targets. The compound 6-bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol emerged as part of efforts to optimize these properties through strategic substitution.

Traditional Cinnoline Scaffold Construction Techniques

Diazotization-Cyclization Approaches

The synthesis of cinnoline scaffolds has historically relied upon well-established diazotization-cyclization methodologies that provide reliable access to the core heterocyclic framework [1] [2] [3]. The Borsche-Herbert reaction represents one of the most extensively utilized traditional approaches for cinnoline construction, involving the diazotization of ortho-aminoacetophenones followed by cyclization of the resulting arenediazonium salt [2] [3]. This method demonstrates remarkable versatility in producing 4-hydroxycinnoline derivatives with yields typically ranging from 70-90% under optimized conditions [2] [3].

The classical Richter cyclization method provides an alternative pathway through the diazotization of ortho-amino-phenylpropionic acid, followed by cyclization at elevated temperatures around 70°C [1] [3]. This approach, while historically significant as the first reported cinnoline synthesis, offers variable yields depending on the specific substitution pattern of the starting material [3]. The reaction mechanism involves initial formation of the diazonium intermediate, followed by intramolecular cyclization to establish the pyridazine ring fusion [1] [2].

The Neber-Bossel method specifically targets 3-hydroxycinnoline derivatives through a multi-step sequence involving diazotization of (2-aminophenyl)hydroxyacetates, reduction of the diazonium salt with stannous chloride, and subsequent cyclization under acidic conditions [1] [2]. Substituents on the aromatic ring significantly influence cyclization efficiency, with unsubstituted and 4-chloro-substituted systems providing yields of 60% and 70%, respectively [1] [2].

MethodStarting MaterialReaction ConditionsTypical Yield (%)Product Type
Diazotization-Cyclization (Borsche-Herbert)ortho-aminoacetophenonesSodium nitrite/hydrochloric acid, 0°C then cyclization70-904-hydroxycinnolines
Diazotization-Cyclization (Richter)ortho-amino-phenylpropionic acidSodium nitrite/water, 70°CVariableBasic cinnoline scaffold
Diazotization-Cyclization (Neber-Bossel)(2-aminophenyl)hydroxyacetatesSodium nitrite/hydrochloric acid, 0°C; tin(II) chloride/hydrochloric acid; then hydrochloric acid reflux60-703-hydroxycinnolines
Diazotization-Cyclization (Widman-Stoermer)arenediazonium saltsSodium nitrite in hydrochloric acid/sulfuric acid/formic acid70-90Various cinnoline derivatives

The Widman-Stoermer cyclization provides broader synthetic flexibility through the use of preformed arenediazonium salts in various acidic media including hydrochloric, sulfuric, or formic acids [2] [3]. This approach demonstrates exceptional generality in producing diverse cinnoline derivatives with consistent yields of 70-90% across different substitution patterns [2] [3].

Transition Metal-Catalyzed Coupling Reactions

Modern transition metal catalysis has revolutionized cinnoline synthesis by enabling mild reaction conditions and expanded substrate scope compared to traditional diazotization methods [4] [5] [6]. Rhodium(III)-catalyzed cascade annulation reactions utilizing terminal alkynes as coupling partners provide efficient access to cinnoline frameworks through carbon-hydrogen bond activation processes [4] [7]. These reactions typically employ cationic rhodium(III) complexes with silver hexafluoroantimonate as the activating agent in 1,2-dichloroethane at 100°C, delivering products in yields ranging from 67-93% [8].

Iridium(III)-catalyzed methodologies offer exceptionally mild conditions for cinnoline construction through direct carbon-hydrogen amination reactions with organic azides [7] [9]. The use of pentamethylcyclopentadienyl iridium(III) catalysts enables efficient cyclization at moderate temperatures while generating molecular nitrogen as the sole byproduct [7]. These protocols demonstrate broad functional group tolerance and provide yields comparable to rhodium-catalyzed systems [7] [9].

Palladium-catalyzed cross-coupling reactions represent another important class of transition metal-mediated cinnoline syntheses, particularly for the incorporation of aryl and vinyl substituents [10] [6] [11]. Recent developments include practical synthetic routes utilizing Sonogashira reactions followed by nucleophilic aromatic substitution with hydrazine derivatives, providing direct access to dihydrocinnolines through in situ 6-endo-dig cyclization [11]. This three-step methodology offers significant safety advantages over traditional diazo-based approaches while maintaining comparable efficiency [11].

Catalyst SystemCoupling PartnerReaction ConditionsTypical Yield (%)Advantage
Rhodium(III)/pentamethylcyclopentadienylTerminal alkynesSilver hexafluoroantimonate, 1,2-dichloroethane, 100°C67-93Mild conditions, high yields
Iridium(III)/pentamethylcyclopentadienylDiazo compoundsSilver bis(trifluoromethanesulfonyl)imide, tert-butanol, 100°C60-93Exceptionally mild conditions
Palladium(II)/triphenylphosphineAryl halidesBase, toluene/dimethylformamide, room temperature-100°C65-85Broad substrate scope
Copper(I)/baseN-phenylhydrazonesAerobic conditions, base57-90Metal-free alternative available
Ruthenium(II)/para-cymeneCyclic amidesSilver bis(trifluoromethanesulfonyl)imide, tert-butanol, 100°C60-93Good functional group tolerance

Copper-catalyzed aerobic cyclization reactions provide environmentally benign alternatives for cinnoline synthesis from N-phenylhydrazones through carbon(sp3)-hydrogen bond functionalization [5] [6]. These transformations proceed under mild aerobic conditions and represent the first examples of copper-catalyzed coupling reactions involving hydrazones [6]. The methodology offers atom-efficient access to biologically active cinnoline derivatives while avoiding the use of stoichiometric oxidants [5] [6].

Modern Synthetic Routes for Bromo-Chloro Cinnoline Derivatives

Sonogashira Cross-Coupling Applications

Sonogashira cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds in cinnoline synthesis, particularly for introducing alkyne functionalities that can undergo subsequent cyclization [10] [12] [13]. The reaction employs palladium catalysts in combination with copper co-catalysts to facilitate coupling between terminal alkynes and aryl or vinyl halides under mild conditions [10] [13]. This methodology proves especially valuable for bromo-chloro cinnoline derivatives where the halogen substituents can serve as reactive handles for further functionalization [12] .

Traditional Sonogashira protocols utilize bis(triphenylphosphine)palladium(II) dichloride with copper(I) iodide as the catalyst system, employing triethylamine as both base and solvent [12] [13]. However, recent developments have focused on copper-free variants that avoid potential oxidative dimerization side reactions while maintaining high efficiency [13]. These copper-free systems typically employ tetrakis(triphenylphosphine)palladium(0) or related palladium(0) species with mild bases such as potassium carbonate in polar aprotic solvents [13].

For bromo-cinnoline substrates, Sonogashira coupling reactions typically proceed at temperatures between 80-100°C in toluene or dimethylformamide, providing yields of 70-85% [12]. Chloro-cinnoline derivatives generally require more forcing conditions due to the lower reactivity of carbon-chlorine bonds, necessitating temperatures of 100-120°C and copper-free catalyst systems to achieve yields of 60-75% [12] [13].

Substrate TypeCatalyst SystemBase/SolventTemperature (°C)Typical Yield (%)
Aryl halidesBis(triphenylphosphine)palladium(II) dichloride/copper(I) iodideTriethylamine/tolueneroom temperature-8065-90
Vinyl halidesTetrakis(triphenylphosphine)palladium(0)/copper(I) iodideTriethylamine/dimethylformamide60-10070-85
Aryl triflatesPalladium(II) acetate/triphenylphosphine/copper(I) iodidePotassium carbonate/dimethylformamide80-12060-80
Bromo-cinnoline derivativesBis(triphenylphosphine)palladium(II) dichlorideTriethylamine/toluene80-10070-85
Chloro-cinnoline derivativesPalladium-based/copper-freePotassium carbonate/dioxane100-12060-75

The strategic use of Sonogashira coupling in cinnoline synthesis extends beyond simple alkyne introduction to encompass cascade reactions where the initially formed alkyne products undergo subsequent cyclization [11]. Recent reports describe efficient synthetic routes where aryl halides undergo Sonogashira coupling followed by nucleophilic aromatic substitution to generate dihydrocinnolines directly through 6-endo-dig cyclization [11]. This approach represents a significant advancement in cinnoline synthesis by avoiding hazardous diazonium intermediates while providing access to diverse substitution patterns [11].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution reactions provide versatile methods for introducing various functional groups into cinnoline scaffolds, particularly when electron-withdrawing substituents such as halogens are present to activate the aromatic system [15] [16]. The mechanism involves nucleophilic attack on the electron-deficient aromatic ring, formation of a negatively charged Meisenheimer intermediate, and subsequent elimination of the leaving group [15]. The reaction rate is significantly enhanced by electron-withdrawing groups in ortho and para positions relative to the leaving group [15] [16].

Hydrazine derivatives serve as particularly effective nucleophiles in nucleophilic aromatic substitution reactions with polyfluoroarenes and halogenated cinnoline substrates [16] [11]. These reactions typically proceed under basic conditions using potassium carbonate in dimethyl sulfoxide at temperatures between 80-120°C, with para-position substitution strongly favored due to optimal stabilization of the anionic intermediate [16]. Yields for hydrazine-based nucleophilic aromatic substitution reactions generally range from 70-85% when employing polyfluoroarene substrates [16].

Primary and secondary amine nucleophiles demonstrate excellent reactivity toward chloro-cinnoline derivatives under appropriate conditions [15] [16]. Primary amines typically require sodium tert-butoxide in dimethylformamide at 100°C to achieve effective substitution, providing yields of 60-80% depending on the specific substitution pattern [16]. Secondary amines generally exhibit enhanced nucleophilicity and can be employed with cesium carbonate in dioxane at 120°C, delivering products in yields of 65-85% [16].

NucleophileSubstrateBase/ConditionsSelectivityTypical Yield (%)
Hydrazine derivativesPolyfluoroarenesPotassium carbonate/dimethyl sulfoxide, 80-120°Cpara-position preferred70-85
Primary aminesChloro-cinnoline derivativesSodium tert-butoxide/dimethylformamide, 100°CPosition-dependent60-80
Secondary aminesBromo-cinnoline derivativesCesium carbonate/dioxane, 120°COrtho/para activation65-85
PhenothiazinePolyfluoroarenesMild base/polar solventpara-selective75-90
AlkoxidesActivated aryl halidesSodium hydride/dimethylformamide, room temperature-80°Cortho/para-activation70-90

Phenothiazine derivatives represent specialized nucleophiles that demonstrate exceptional selectivity in nucleophilic aromatic substitution reactions with polyfluoroarenes [16]. These reactions proceed under relatively mild conditions using weak bases in polar solvents, providing para-selective substitution products in yields of 75-90% [16]. The high selectivity arises from the unique electronic properties of the phenothiazine nitrogen, which favors attack at the most electron-deficient position [16].

Halogenation Protocols for Bromine/Chlorine Incorporation

The selective incorporation of bromine and chlorine substituents into cinnoline scaffolds represents a crucial aspect of synthetic methodology development, requiring careful control of reaction conditions to achieve desired regioselectivity [20] [21] [22]. Electrophilic halogenation represents the most direct approach, utilizing molecular halogens in the presence of Lewis acid promoters such as sulfuric acid [20] [22]. These conditions typically favor substitution at the 1- and 4-positions of the cinnoline ring system, although regioselectivity can be influenced by existing substituents [20].

Bromination protocols employing molecular bromine in sulfuric acid provide reliable access to brominated cinnoline derivatives under controlled temperature conditions [20] [22]. The reaction typically proceeds at moderate temperatures with careful temperature control to minimize over-bromination and side product formation [20]. Typical yields for electrophilic bromination range from 60-85%, depending on the specific substrate and reaction conditions employed [20] [22].

N-Bromosuccinimide represents an alternative brominating agent that offers enhanced selectivity and milder reaction conditions compared to molecular bromine [22]. This reagent proves particularly effective in organic solvents under room temperature or mild heating conditions, providing yields of 70-90% for appropriately activated substrates [22]. The selectivity of N-bromosuccinimide-mediated bromination depends on the specific substrate structure and can be optimized through solvent selection and reaction temperature [22].

Halogenation MethodReagentReaction ConditionsSelectivityTypical Yield (%)
Electrophilic BrominationBromine/sulfuric acidSulfuric acid, controlled temperature1- and 4-positions preferred60-85
Electrophilic ChlorinationChlorine/sulfuric acidSulfuric acid, controlled temperature1- and 4-positions preferred60-85
N-BromosuccinimideN-Bromosuccinimide/solventOrganic solvent, room temperature or mild heatingPosition-dependent on substrate70-90
Bromine/Sulfuric AcidBromine/sulfuric acidConcentrated sulfuric acidMixed regioisomers70-85
Chlorine/Sulfuric AcidChlorine/sulfuric acidConcentrated sulfuric acidMixed regioisomers70-85
Hydrogen chloride/chloroformHydrogen chloride gas/chloroformChloroform, room temperature, blue precipitate formationC-10 position preferred (>70% yield)>70

Chlorination methodologies parallel bromination approaches but generally require more forcing conditions due to the lower electrophilicity of chlorine compared to bromine [22] [23]. Molecular chlorine in sulfuric acid provides the most direct chlorination method, although reaction selectivity can be challenging to control [22]. Alternative chlorinating agents such as thionyl chloride and sulfuryl chloride offer enhanced selectivity for specific substitution patterns, particularly for carbonyl-containing substrates and benzylic positions [22].

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

361.98215 g/mol

Monoisotopic Mass

361.98215 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

Explore Compound Types